3-bromo-5-ethyloxolan-2-one, Mixture of diastereomers
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Overview
Description
3-Bromo-5-ethyloxolan-2-one, a mixture of diastereomers, is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom. The presence of a bromine atom and an ethyl group on the oxolane ring introduces chirality, resulting in diastereomers. These diastereomers are non-mirror image stereoisomers, which have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-ethyloxolan-2-one typically involves the bromination of 5-ethyloxolan-2-one. This can be achieved through the following steps:
Starting Material Preparation: 5-ethyloxolan-2-one is prepared by the cyclization of 4-pentenoic acid in the presence of an acid catalyst.
Bromination: The bromination of 5-ethyloxolan-2-one is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is typically performed at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of 3-bromo-5-ethyloxolan-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for the production of diastereomeric mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethyloxolan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to 5-ethyloxolan-2-one using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation can lead to the formation of 3-bromo-5-ethyloxolan-2-one derivatives with additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of 3-azido-5-ethyloxolan-2-one or 3-thiocyanato-5-ethyloxolan-2-one.
Reduction: Formation of 5-ethyloxolan-2-one.
Oxidation: Formation of 3-bromo-5-ethyloxolan-2-one derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
3-Bromo-5-ethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-bromo-5-ethyloxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-ethyloxolan-2-one: Similar structure but with a chlorine atom instead of bromine.
5-Ethyloxolan-2-one: Lacks the halogen substituent, resulting in different reactivity and properties.
3-Bromo-5-methyloxolan-2-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-Bromo-5-ethyloxolan-2-one is unique due to the presence of both a bromine atom and an ethyl group on the oxolane ring, which introduces specific steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
318488-78-7 |
---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193 |
Purity |
95 |
Origin of Product |
United States |
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